molecular formula C13H15FO4 B3025158 2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid CAS No. 951885-36-2

2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid

Cat. No.: B3025158
CAS No.: 951885-36-2
M. Wt: 254.25 g/mol
InChI Key: WLUBOYPLXBABMX-UHFFFAOYSA-N
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Description

Product Overview 2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid ( 951885-36-2) is an organic compound with the molecular formula C13H15FO4 and a molecular weight of 254.25 g/mol. This fluorinated and methoxylated oxobutyric acid derivative serves as a valuable chemical intermediate in organic synthesis and medicinal chemistry research . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Value This compound belongs to a class of molecules frequently utilized as sophisticated building blocks in pharmaceutical research. Its structure, featuring a 2,2-dimethyl-4-oxobutyric acid backbone coupled with a 5-fluoro-2-methoxyphenyl group, makes it a potential precursor for the synthesis of more complex molecules. Specifically, compounds with this general scaffold have been identified as key intermediates in the development of potent negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 2 (mGluR2) . The mGluR2 receptor is a significant therapeutic target for several neuropsychiatric disorders, including schizophrenia, anxiety, and Alzheimer's disease . As such, this compound provides researchers with a critical starting material for constructing compound libraries and exploring structure-activity relationships in drug discovery projects aimed at the central nervous system. Mechanism of Action as an Intermediate The specific research value of this compound lies in its functional groups, which enable diverse chemical transformations. The keto group of the 4-oxobutyric acid chain can undergo reactions such as nucleophilic addition or reduction, while the carboxylic acid can be used to form amide bonds or esters. In the context of mGluR2 NAM development, this and analogous structures are employed in multi-step syntheses, which can involve reactions such as Wittig reactions, Suzuki couplings, and cyclizations to form complex heterocyclic systems like the 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold found in potent modulators . The fluorine and methoxy substituents on the aromatic ring are crucial for optimizing the lipophilicity, binding affinity, and selectivity of the resulting drug candidates.

Properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-13(2,12(16)17)7-10(15)9-6-8(14)4-5-11(9)18-3/h4-6H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUBOYPLXBABMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=C(C=CC(=C1)F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One possible synthetic route could include the following steps:

    Formation of the Phenyl Ring Substituents:

    Formation of the Butyric Acid Moiety: The butyric acid moiety can be synthesized through a series of reactions involving the formation of a carbonyl group and subsequent introduction of the carboxylic acid functionality.

    Coupling of the Two Moieties: The final step involves coupling the substituted phenyl ring with the butyric acid moiety through a suitable reaction, such as a Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: It could be investigated for its potential use as a drug or drug precursor.

    Industry: The compound may have applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-Oxobutyric Acid Derivatives

Compound Name Substituents on Phenyl Ring Molecular Formula Key Functional Differences Pharmacological Activity Metabolic Stability Insights
2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid 5-fluoro, 2-methoxy C₁₃H₁₅FO₄ Electron-withdrawing F and electron-donating OCH₃ Potential anti-inflammatory* Enhanced stability due to fluorine
Fenbufen (4-(4-biphenyl)-4-oxobutyric acid) 4-biphenyl C₁₆H₁₄O₃ Bulky biphenyl group NSAID (clinically used) Rapid hepatic metabolism
4-(2,5-Dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid 2,5-dimethyl C₁₄H₁₈O₃ Electron-donating methyl groups Not reported Likely lower polarity, slower metabolism
4-(3-Chloro-4-methylphenyl)-2,2-dimethyl-4-oxobutyric acid 3-chloro, 4-methyl C₁₃H₁₅ClO₃ Electron-withdrawing Cl and methyl Not reported Chlorine may increase toxicity risk
4-[(4-Mesylamino)phenyl]-4-oxobutyric acid 4-mesylamino (sulfonamide) C₁₀H₁₁NO₅S Sulfonamide group Antibacterial/antifungal* Sulfonamide enhances solubility

*Hypothesized based on structural analogs.

Key Observations:

In contrast, Fenbufen’s bulky biphenyl group enhances lipophilicity but may limit solubility . Chlorine in 4-(3-chloro-4-methylphenyl)-2,2-dimethyl-4-oxobutyric acid increases electrophilicity, which could enhance reactivity but also toxicity .

Metabolic Stability :

  • The fluorine atom in the target compound may reduce oxidative metabolism, as seen in studies where 4-oxobutyric acid derivatives with halogens exhibit prolonged half-lives .
  • Methoxy groups (e.g., in 2-methoxy derivatives) are prone to demethylation, but the fluorine’s steric protection might mitigate this .

Pharmacological Implications: Fenbufen’s NSAID activity is linked to cyclooxygenase (COX) inhibition. The target compound’s methoxy-fluoro substituents could modulate COX-2 selectivity, though this requires validation . Sulfonamide-containing analogs (e.g., 4-[(4-Mesylamino)phenyl]-4-oxobutyric acid) show divergent applications, such as antimicrobial activity, highlighting the role of functional group diversity .

Crystallization and Solubility Behavior

  • Fenbufen’s crystallization in gel-based systems (e.g., calixarene gels) demonstrates its propensity to form stable polymorphs, critical for drug formulation .

Biological Activity

2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid (CAS: 951885-36-2) is an organic compound with a unique chemical structure that includes a fluorine atom and a methoxy group attached to a phenyl ring, along with a butyric acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor binding.

Chemical Structure and Properties

The molecular formula of this compound is C13H15FO4, with a molecular weight of approximately 240.25 g/mol. Its structure can be represented as follows:

InChI InChI 1S C13H15FO4 c1 13 2 12 16 17 7 10 15 9 6 8 14 4 5 11 9 18 3 h4 6H 7H2 1 3H3 H 16 17 \text{InChI }\text{InChI 1S C13H15FO4 c1 13 2 12 16 17 7 10 15 9 6 8 14 4 5 11 9 18 3 h4 6H 7H2 1 3H3 H 16 17 }

Target Enzymes and Pathways

The primary target of this compound is believed to be specific enzymes involved in metabolic pathways relevant to cancer and inflammation. The compound may inhibit these enzymes by binding to their active sites, thereby modulating the associated biochemical pathways.

Biochemical Pathways

Inhibition of these enzymes leads to a decrease in the production of key metabolites that are crucial for cellular functions such as proliferation and survival. This modulation can have therapeutic implications in conditions like cancer and inflammatory diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in fatty acid synthesis and metabolism.
  • Anticancer Properties : Preliminary studies suggest that it may have anticancer effects by disrupting metabolic pathways critical for tumor growth.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey Differences
This compoundContains dimethyl groups; unique fluorine and methoxy groups enhance biological activity.
4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acidLacks dimethyl groups; similar core structure but different biological profile.
2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acidLacks fluorine; retains dimethyl groups but may exhibit different activity due to structural changes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited fatty acid synthase (FASN), leading to reduced lipid biosynthesis in cancer cells .
  • Anticancer Activity : In vitro studies indicated that the compound could induce apoptosis in various cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
  • Anti-inflammatory Potential : Research has shown that the compound can downregulate pro-inflammatory cytokines in cell models exposed to inflammatory stimuli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid

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